what is 4-(5-Chlorothiophen-2-yl)butan-2-amine used for in research
what is 4-(5-Chlorothiophen-2-yl)butan-2-amine used for in research
An In-Depth Technical Guide to the Research Applications of 4-(5-Chlorothiophen-2-yl)butan-2-amine and its Analogs
Introduction
4-(5-Chlorothiophen-2-yl)butan-2-amine is a substituted aminobutane derivative containing a chlorothiophene moiety. While specific research applications for this exact compound are not extensively documented in publicly available literature, its structural components suggest its primary role as a versatile building block in medicinal chemistry and organic synthesis. The chlorothiophene core is a recognized pharmacophore present in various biologically active molecules, and the butan-2-amine side chain provides a reactive handle for further chemical modifications.
This guide will provide an in-depth analysis of the potential research applications of 4-(5-Chlorothiophen-2-yl)butan-2-amine by examining the known biological activities of structurally related compounds. We will delve into its potential as a precursor for novel therapeutic agents, with a particular focus on anti-inflammatory and analgesic drug discovery.
The Chlorothiophene Moiety: A Privileged Scaffold in Drug Discovery
The thiophene ring and its halogenated derivatives are common scaffolds in medicinal chemistry due to their ability to mimic a phenyl ring while possessing distinct electronic and steric properties. The chlorine atom on the thiophene ring can enhance the lipophilicity of a molecule, potentially improving its membrane permeability and oral bioavailability. Furthermore, the sulfur and chlorine atoms can engage in specific interactions with biological targets, such as hydrogen bonding and π-stacking, which can contribute to binding affinity and selectivity.[1]
Potential Therapeutic Applications: Insights from Analogs
Research into compounds containing the chlorothiophene scaffold has revealed a range of biological activities. A notable area of investigation is in the development of anti-inflammatory and analgesic agents.
Anti-inflammatory and Analgesic Activity
A study on 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives demonstrated their potential as potent inhibitors of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, key players in the inflammatory cascade.[2][3]
Experimental Workflow: Investigating the Therapeutic Potential of 4-(5-Chlorothiophen-2-yl)butan-2-amine Derivatives
The following section outlines a detailed experimental workflow for researchers interested in exploring the therapeutic potential of novel compounds derived from 4-(5-Chlorothiophen-2-yl)butan-2-amine.
Synthesis of Novel Derivatives
The primary amine group of 4-(5-Chlorothiophen-2-yl)butan-2-amine serves as a key functional group for the synthesis of a library of derivatives. A common approach is the acylation of the amine to form various amides.
Proposed Synthesis of N-aryl/heteroaryl Amide Derivatives:
Caption: Proposed synthesis of amide derivatives.
Step-by-Step Protocol:
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Dissolve 1 equivalent of 4-(5-Chlorothiophen-2-yl)butan-2-amine in anhydrous dichloromethane (DCM).
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Add 1.2 equivalents of triethylamine (TEA) to the solution and cool to 0°C.
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Slowly add 1.1 equivalents of the desired aryl or heteroaryl acid chloride dissolved in DCM.
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Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by thin-layer chromatography (TLC).
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Upon completion, quench the reaction with water and extract the organic layer.
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Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to obtain the desired amide derivative.
In Vitro Anti-inflammatory Assays
The synthesized derivatives should be screened for their ability to inhibit key enzymes in the inflammatory pathway.
COX-1 and COX-2 Inhibition Assay:
This assay determines the ability of the compounds to inhibit the cyclooxygenase enzymes.
Protocol:
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Prepare a solution of the test compound in a suitable solvent (e.g., DMSO).
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In a 96-well plate, add the test compound, a buffer solution (e.g., Tris-HCl), and the respective enzyme (COX-1 or COX-2).
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Initiate the reaction by adding arachidonic acid, the substrate for COX enzymes.
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Incubate the plate at 37°C for a specified time (e.g., 10-15 minutes).
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Stop the reaction and measure the production of prostaglandin E2 (PGE2) using a commercially available ELISA kit.
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Calculate the percentage of inhibition and determine the IC50 value for each compound.
5-LOX Inhibition Assay:
This assay measures the inhibition of 5-lipoxygenase, another important enzyme in the inflammatory cascade.
Protocol:
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Prepare a solution of the test compound in a suitable solvent.
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In a 96-well plate, add the test compound, a buffer solution, and the 5-LOX enzyme.
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Initiate the reaction by adding linoleic acid, the substrate for 5-LOX.
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Incubate the plate at room temperature for a specified time.
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Measure the formation of leukotrienes, the product of the 5-LOX reaction, using a spectrophotometer at a specific wavelength.
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Calculate the percentage of inhibition and determine the IC50 value for each compound.
Data from a Study on Structurally Related Compounds:
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | 5-LOX IC50 (µM) |
| 5d | 93.12 | 0.83 | 23.08 |
| 5e | 94.25 | 0.76 | 38.46 |
| Aspirin | 15.32 | - | - |
| Celecoxib | - | 0.05 | - |
| Zileuton | - | - | 11.00 |
| Data adapted from a study on 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives for illustrative purposes.[2] |
In Vivo Analgesic and Anti-inflammatory Studies
Promising compounds from the in vitro assays should be further evaluated in animal models.
Carrageenan-Induced Paw Edema in Rodents (Anti-inflammatory Model):
This is a standard model to assess the acute anti-inflammatory activity of a compound.
Protocol:
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Acclimatize the animals (e.g., rats or mice) to the experimental conditions.
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Administer the test compound orally or intraperitoneally at various doses.
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After a specific time (e.g., 1 hour), inject a solution of carrageenan into the sub-plantar region of the right hind paw to induce inflammation.
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Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer.
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Calculate the percentage of inhibition of paw edema compared to a control group.
Hot Plate Test in Rodents (Analgesic Model):
This model is used to evaluate the central analgesic activity of a compound.
Protocol:
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Acclimatize the animals to the experimental setup.
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Administer the test compound to the animals.
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At specific time points after administration, place the animal on a hot plate maintained at a constant temperature (e.g., 55°C).
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Record the latency time for the animal to show a pain response (e.g., licking its paws or jumping).
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A significant increase in the latency time compared to a control group indicates an analgesic effect.[2]
Caption: A logical workflow for drug discovery.
Conclusion
While direct research on 4-(5-Chlorothiophen-2-yl)butan-2-amine is limited, its chemical structure strongly suggests its utility as a valuable starting material in the synthesis of novel, biologically active compounds. The chlorothiophene scaffold is a well-established pharmacophore in drug discovery, and its presence in this molecule makes it an attractive candidate for the development of new therapeutics, particularly in the area of anti-inflammatory and analgesic agents. The experimental workflows and protocols outlined in this guide provide a comprehensive framework for researchers to explore the potential of this and related compounds in their drug discovery programs.
References
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